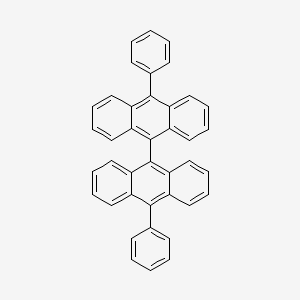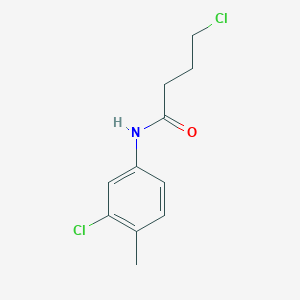
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of isochromenes, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at the 6 and 7 positions, along with a phenyl group at the 1 position, contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the tetrahydroisoquinoline core . These reactions typically require reagents such as n-butyllithium (n-BuLi) and specific solvents like ethanol or o-xylene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as employing environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene has several scientific research applications:
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, such as the influenza virus polymerase acidic (PA) endonuclease domain . The compound’s structure allows it to fit into active sites of these targets, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Shares a similar core structure but differs in the position and type of substituents.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another analog with a methyl group instead of a phenyl group.
Uniqueness
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22506-58-7 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H18O3/c1-18-15-10-13-8-9-20-17(12-6-4-3-5-7-12)14(13)11-16(15)19-2/h3-7,10-11,17H,8-9H2,1-2H3 |
InChI Key |
HNLJXUHHXYKPGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


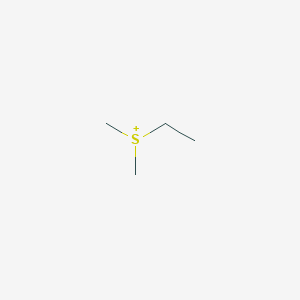

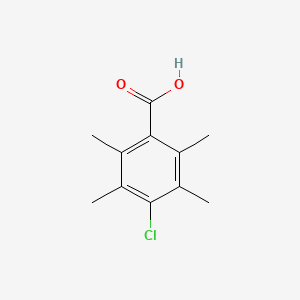
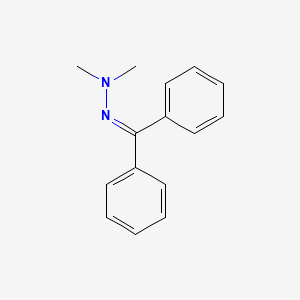
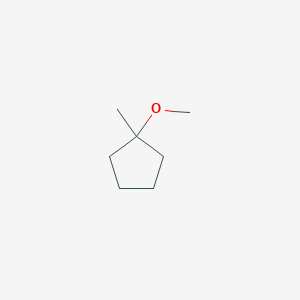

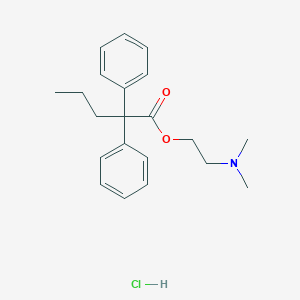
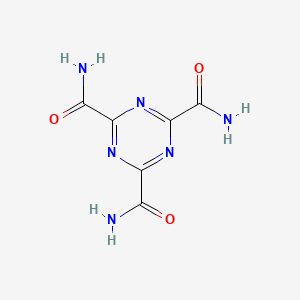
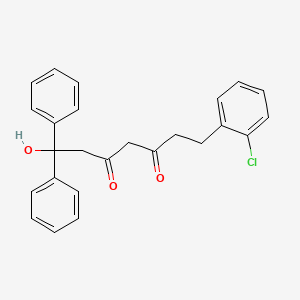
![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
